N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide
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Overview
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core fused with a morpholine ring
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines, have been used as building blocks in medicinal chemistry .
Mode of Action
It’s worth noting that the introduction of different substituents in different positions of pyrazole and/or piperazine rings has been shown to be possible , which could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a similar structure have been used in drug research , suggesting that they may interact with various biochemical pathways.
Pharmacokinetics
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold have been discussed , which could potentially influence the compound’s pharmacokinetic properties.
Result of Action
It’s worth noting that compounds with a similar structure have shown noticeable intracellular in vitro anti-tubercular activity against infected murine macrophages .
Action Environment
The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold have been discussed , which could potentially influence the compound’s action in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,3-dipolar cycloaddition[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Biologically, N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide has shown potential as a lead compound in drug discovery. Its interactions with various biological targets can be explored for therapeutic applications.
Medicine: In medicine, this compound has been investigated for its pharmacological properties. It may exhibit activities such as anti-inflammatory, analgesic, or antiviral effects, making it a candidate for drug development.
Industry: In the materials industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Pyrrolo[1,5-a]pyridine derivatives: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Morpholine derivatives: Compounds containing morpholine rings are known for their diverse applications in chemistry and medicine.
Carboxamide derivatives: Carboxamide groups are common in pharmaceuticals and agrochemicals due to their functional versatility.
Uniqueness: N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)morpholine-4-carboxamide stands out due to its unique combination of structural elements, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)morpholine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c18-13(16-5-7-19-8-6-16)14-9-11-10-15-17-4-2-1-3-12(11)17/h10H,1-9H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPBBKRALGIWPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)N3CCOCC3)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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